4-propan-2-yloxycyclohexan-1-amine

Physicochemical profiling Amine basicity Building block selection

4-Propan-2-yloxycyclohexan-1-amine (CAS 54198-63-9, also referred to as trans-4-isopropoxycyclohexanamine under CAS 161715-66-8) is a 4-substituted cyclohexylamine derivative with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. It features a cyclohexane ring substituted at the 4-position with an isopropoxy (–O–CH(CH₃)₂) group and at the 1-position with a primary amine (–NH₂).

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 54198-63-9
Cat. No. B1422850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propan-2-yloxycyclohexan-1-amine
CAS54198-63-9
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)OC1CCC(CC1)N
InChIInChI=1S/C9H19NO/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9H,3-6,10H2,1-2H3
InChIKeyVIBZEOYMXOCRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propan-2-yloxycyclohexan-1-amine (CAS 54198-63-9): Procurement-Relevant Physicochemical and Structural Profile


4-Propan-2-yloxycyclohexan-1-amine (CAS 54198-63-9, also referred to as trans-4-isopropoxycyclohexanamine under CAS 161715-66-8) is a 4-substituted cyclohexylamine derivative with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol [1]. It features a cyclohexane ring substituted at the 4-position with an isopropoxy (–O–CH(CH₃)₂) group and at the 1-position with a primary amine (–NH₂). Predicted physicochemical properties include a boiling point of 210.8±33.0 °C, a density of 0.92±0.1 g/cm³, and a pKa of 10.41±0.70 . The compound is commercially available as a research chemical and building block, typically offered at ≥95% purity .

Why 4-Propan-2-yloxycyclohexan-1-amine Cannot Be Replaced by Common Cyclohexylamine Analogs Without Verification


Despite belonging to the same 4-substituted cyclohexylamine class, 4-propan-2-yloxycyclohexan-1-amine differs from its closest analogs—such as 4-methoxycyclohexanamine (CAS 4342-46-5), 4-ethoxycyclohexanamine (CAS 4342-49-8), and 4-isopropylcyclohexanamine (CAS 33024-54-3)—in critical physicochemical parameters that govern reactivity, solubility, and biological interactions. The isopropoxy substituent confers greater steric bulk and intermediate lipophilicity (XLogP3-AA = 1.3 [1]) compared to the methoxy analog, potentially altering membrane permeability, metabolic stability, and target-binding kinetics. Furthermore, stereochemical configuration (cis vs. trans) is known to affect pharmacological profiles within this compound class. Direct, quantitative head-to-head comparative biological data for the isolated compound remain scarce in the public domain; however, the available predicted and computed properties indicate that generic substitution without experimental validation would introduce uncontrolled variables in synthetic or pharmacological workflows. Any procurement decision should therefore be guided by the specific stereochemical and substituent requirements of the intended application.

Quantitative Differentiation of 4-Propan-2-yloxycyclohexan-1-amine Against Closest Structural Analogs


Predicted pKa Comparison: 4-Isopropoxy vs. 4-Methoxy Cyclohexylamine

The predicted acid dissociation constant (pKa) of 4-propan-2-yloxycyclohexan-1-amine is 10.41±0.70 . Its direct 4-methoxy analog (4-methoxycyclohexanamine, CAS 4342-46-5) exhibits a predicted pKa of 10.38±0.70 . The near-identical pKa values indicate comparable amine basicity, meaning that simple protonation-state differences are unlikely to drive differential behavior in aqueous media. However, the larger isopropoxy substituent introduces greater steric hindrance around the amine, which can influence nucleophilicity in amide bond formation and reductive amination reactions—a parameter not captured by pKa alone.

Physicochemical profiling Amine basicity Building block selection

Predicted Lipophilicity (XLogP3-AA): Isopropoxy vs. Isopropyl Cyclohexylamine

4-Propan-2-yloxycyclohexan-1-amine has a computed XLogP3-AA value of 1.3 [1]. The non-oxygenated analog 4-isopropylcyclohexanamine (CAS 33024-54-3), which replaces the ether oxygen with a methylene group, has a computed XLogP3 of approximately 2.4 [2]. The ~1.1 log unit difference indicates that the isopropoxy compound is significantly less lipophilic, which affects membrane permeability, aqueous solubility, and metabolic clearance. This difference is substantial enough to warrant explicit consideration in medicinal chemistry campaigns where balancing lipophilicity is critical for ADME optimization.

Lipophilicity Drug-likeness Building block selection

Predicted Boiling Point Comparison: Impact on Purification and Handling

The predicted boiling point of 4-propan-2-yloxycyclohexan-1-amine is 210.8±33.0 °C at 760 mmHg . For 4-methoxycyclohexanamine, the predicted boiling point is 174.5±33.0 °C , a difference of approximately 36 °C. This significant difference reflects the increased molecular weight and van der Waals surface area imparted by the isopropoxy group. In practice, the higher boiling point may allow for more flexible distillation conditions or reduced evaporative losses during solvent removal, while the methoxy analog may be preferred when lower boiling points facilitate recovery.

Physicochemical properties Purification Handling

Utility as a Pharmaceutical Intermediate: Incorporation into Glimepiride Synthesis

Patent CN107573249A explicitly describes a preparation method for trans-4-alkoxycyclohexylamines, exemplified by trans-4-isopropoxycyclohexylamine (the target compound), trans-4-methoxycyclohexylamine, and trans-4-ethoxycyclohexylamine, and cites their use as intermediates for the antidiabetic drug glimepiride [1]. While the patent does not provide comparative yield or purity data across the alkoxy variants, the inclusion of the isopropoxy example demonstrates its validated utility in a commercial synthetic route. This distinguishes it from non-validated or less-documented cyclohexylamine analogs for which no pharmaceutical intermediate application has been explicitly disclosed.

Pharmaceutical intermediate Diabetes Sulfonylurea synthesis

Steric Parameter Differentiation: Isopropoxy vs. Methoxy Substituent Impact on Reactivity

The isopropoxy group (–O–CH(CH₃)₂) introduces greater steric bulk than the methoxy group (–O–CH₃). Using computed topological polar surface area (TPSA) as a surrogate, both 4-propan-2-yloxycyclohexan-1-amine and 4-methoxycyclohexanamine exhibit a TPSA of 35.3 Ų [1][2], indicating that the polar surface area is dominated by the amine and ether oxygen contributions and is insensitive to the alkyl portion of the ether. However, the additional methyl group in the isopropoxy substituent increases the number of rotatable bonds from 1 (methoxy) to 2 (isopropoxy) [1], and increases molecular weight from 129.20 to 157.25 g/mol. These differences affect conformational flexibility and steric encumbrance during nucleophilic reactions, potentially altering reaction rates and selectivity in amide coupling or reductive amination steps.

Steric effects Synthetic chemistry Reactivity modulation

Procurement-Guiding Application Scenarios for 4-Propan-2-yloxycyclohexan-1-amine


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

When a lead series based on 4-substituted cyclohexylamines requires reduced logP to improve aqueous solubility and mitigate hERG or CYP liabilities, 4-propan-2-yloxycyclohexan-1-amine (XLogP3-AA = 1.3) offers a measurable advantage over the more lipophilic 4-isopropylcyclohexanamine analog (XLogP3 ≈ 2.4). The ~1.1 log unit difference [1] can translate into significantly different ADME profiles, making the isopropoxy variant the preferred choice for programs prioritizing low logP while retaining the cyclohexylamine scaffold.

Process Chemistry: Distillation and Thermal Processing

With a predicted boiling point of 210.8±33.0 °C, the target compound is substantially less volatile than 4-methoxycyclohexanamine (174.5±33.0 °C) [1]. This 36 °C margin provides greater operational flexibility during vacuum distillation and solvent swap operations, reducing product loss through evaporative carry-over. Process development teams scaling up amine intermediates should select the isopropoxy variant when higher boiling points are desirable for purification robustness.

Pharmaceutical Intermediate Sourcing for Sulfonylurea Synthesis

For organizations synthesizing glimepiride or related sulfonylurea antidiabetics, patent CN107573249A explicitly validates trans-4-isopropoxycyclohexylamine as a suitable intermediate [1]. Procurement of the isopropoxy variant—rather than the methoxy or ethoxy alternatives—may be preferred when the steric and lipophilic properties of the isopropoxy group align with downstream coupling efficiency or when regulatory filing continuity requires the exact building block used in the exemplified route.

Synthetic Methodology: Steric Tuning in Amide Bond Formation

The increased steric demand of the isopropoxy group (2 rotatable bonds, MW 157.25 g/mol) compared to the methoxy analog (1 rotatable bond, MW 129.20 g/mol) [1] can be exploited to modulate reaction rates and chemoselectivity in amide coupling or reductive amination sequences. Researchers seeking to attenuate nucleophilicity or control diastereoselectivity through steric effects should preferentially select the isopropoxy variant over smaller alkoxy-substituted cyclohexylamines.

Technical Documentation Hub

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18 linked technical documents
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